[4-(1,3-Thiazol-4-yl)phenyl]methanamine
Description
[4-(1,3-Thiazol-4-yl)phenyl]methanamine: is a chemical compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[4-(1,3-thiazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5,11H2 |
InChI Key |
JFFMPDCZWRWQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Thiazol-4-yl)phenyl]methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors to form the thiazole ring, followed by a coupling reaction with a phenyl derivative
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions.
Mechanistic Insight :
-
Amine oxidation proceeds via a two-electron transfer mechanism, forming an intermediate hydroxylamine prior to imine formation.
-
Thiazole sulfur oxidation is less favorable due to aromatic stabilization but occurs under strong oxidizing conditions.
Electrophilic Substitution on the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution at the 5-position.
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| Bromine (Br₂), FeCl₃ catalyst | 5-Bromo-thiazole derivative | 68% | |
| Nitration (HNO₃/H₂SO₄) | 5-Nitro-thiazole derivative | 52% |
Key Findings :
-
Halogenation and nitration occur regioselectively at the 5-position due to electron density distribution in the thiazole ring.
-
Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate reaction rates.
Schiff Base Formation
The primary amine reacts with aldehydes to form Schiff bases.
| Aldehyde Reagent | Reaction Conditions | Product Structure | References |
|---|---|---|---|
| Benzaldehyde | Reflux, ethanol, 4 h | N-Benzylidene derivative | |
| 4-Chlorobenzaldehyde | Room temperature, 12 h | N-(4-Chlorobenzylidene) derivative |
Applications :
-
Schiff bases serve as intermediates in synthesizing bioactive molecules, including antimicrobial and anticancer agents.
-
Stability of the imine bond is pH-dependent, with hydrolysis observed under acidic conditions.
Acylation of the Amine Group
The amine undergoes acylation to form amides.
| Acylating Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetic anhydride | Reflux, THF, 2 h | N-Acetyl derivative | 85% | |
| Benzoyl chloride | RT, base (Et₃N), 1 h | N-Benzoyl derivative | 78% |
Structural Impact :
-
Acylation reduces nucleophilicity of the amine, altering subsequent reactivity.
-
Bulky acyl groups sterically hinder electrophilic substitution on the thiazole ring.
Metal Complexation
The thiazole nitrogen and sulfur atoms coordinate transition metals.
Notable Properties :
-
Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions.
-
Fe(III) complexes show paramagnetic behavior, useful in material science.
Reductive Amination
The amine participates in reductive amination with ketones.
| Ketone Reagent | Reducing Agent | Product | Yield | References |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN, MeOH | N-Cyclohexyl derivative | 64% | |
| Acetophenone | H₂, Pd/C, ethanol | N-(1-Phenylethyl) derivative | 71% |
Synthetic Utility :
-
This method expands access to secondary amines with tailored steric and electronic profiles.
Nucleophilic Substitution
The amine acts as a nucleophile in alkylation reactions.
| Alkylating Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 89% | |
| Ethyl bromoacetate | Et₃N, CH₂Cl₂, RT | N-(Ethoxycarbonylmethyl) derivative | 76% |
Reactivity Trends :
-
Steric hindrance from the thiazole-phenyl group slows reaction kinetics compared to simpler amines.
Scientific Research Applications
Pharmaceutical Development
The primary application of [4-(1,3-Thiazol-4-yl)phenyl]methanamine lies in pharmaceutical development, where it is explored as a lead compound for drug development targeting infections and cancers. The thiazole ring is known for its role in various pharmacological activities, enhancing the compound's interactions within biological systems.
Biological Activities
Research indicates that compounds with similar structures may exhibit several biological activities:
- Antimicrobial Properties : Thiazoles are often found in compounds that inhibit bacterial growth.
- Anticancer Activity : Some derivatives have shown potential in targeting cancer cells through various mechanisms.
- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways and cellular processes.
Synthesis and Chemical Behavior
Several synthetic routes can be employed to produce this compound. Common methods include:
- Reactions with Hydrogen Peroxide : Used for oxidation processes.
- Reduction with Lithium Aluminum Hydride : Facilitates the conversion of functional groups.
- Substitution Reactions with Alkyl Halides : Allows for the introduction of various substituents.
These synthetic strategies highlight the versatility of producing this compound using solvents like ethanol or methanol and catalysts to facilitate reactions.
Interaction Studies
Interaction studies focus on understanding the binding affinity and efficacy of this compound against various biological targets. Investigations typically involve assessing its interactions with enzymes and receptors relevant to its biological activity. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of [4-(1,3-Thiazol-4-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine: This compound features a methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity.
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: This compound contains a triazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Uniqueness: The uniqueness of [4-(1,3-Thiazol-4-yl)phenyl]methanamine lies in its specific combination of a thiazole ring, phenyl group, and methanamine group. This structure provides a versatile platform for chemical modifications and the exploration of various applications in research and industry.
Biological Activity
[4-(1,3-Thiazol-4-yl)phenyl]methanamine is an organic compound featuring a thiazole moiety, which is known for its diverse biological activities. The thiazole ring's unique structure contributes to the compound's potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2S, with a molecular weight of approximately 190.27 g/mol. The structure consists of a phenyl ring substituted with a thiazole group and an amine functional group, enhancing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the thiazole component. This ring can interact with various biological targets, including enzymes and receptors, modulating their activities. Such interactions can lead to significant changes in cellular processes such as growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Thiazoles are often incorporated into drugs that inhibit bacterial growth. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Derivative A | S. aureus | 16 µg/mL |
| Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
In a study focusing on derivatives of thiazoles, it was found that certain compounds effectively inhibited the growth of multi-drug resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Thiazole derivatives have shown promise in targeting cancer cells through various mechanisms:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death through caspase activation.
For example, a derivative exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, particularly showing strong activity against Staphylococcus aureus.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound in vitro. It demonstrated significant cytotoxic effects on several cancer cell lines, including lung and breast cancers. The study concluded that the compound could serve as a lead for developing new anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
